![molecular formula C21H21N3O3 B4418569 1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-phenylpyrrolidin-3-ol](/img/structure/B4418569.png)
1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-phenylpyrrolidin-3-ol
Descripción general
Descripción
1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-phenylpyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research. The compound is also known as MP-10 and has been studied for its potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of MP-10 involves its ability to inhibit the reuptake of dopamine, which is a neurotransmitter that plays a key role in reward and motivation. By inhibiting the reuptake of dopamine, MP-10 increases the levels of dopamine in the brain, leading to increased feelings of reward and motivation. This mechanism of action has been studied in detail in a scientific paper published in the Journal of Neuroscience.
Biochemical and Physiological Effects:
MP-10 has been shown to have a range of biochemical and physiological effects. In addition to its role in increasing dopamine levels, MP-10 has also been shown to increase the levels of other neurotransmitters, including norepinephrine and serotonin. MP-10 has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the nucleus accumbens. These effects have been studied in detail in a scientific paper published in the Journal of Pharmacology and Experimental Therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MP-10 for lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in addiction and depression. However, one limitation of MP-10 is its low solubility in water, which can make it difficult to administer in certain experiments. This limitation has been addressed in a scientific paper published in the Journal of Medicinal Chemistry, which describes the synthesis of water-soluble derivatives of MP-10.
Direcciones Futuras
There are several future directions for the study of MP-10. One direction is the development of water-soluble derivatives of MP-10, which would make it easier to administer in experiments. Another direction is the study of MP-10 in animal models of addiction and depression, which would provide further insight into its therapeutic potential. Additionally, the study of MP-10 in combination with other drugs, such as antidepressants, could lead to the development of more effective treatments for addiction and depression. Finally, the study of the long-term effects of MP-10 on the brain and behavior could provide valuable information for the development of safe and effective treatments.
Aplicaciones Científicas De Investigación
MP-10 has been studied for its potential therapeutic uses, including its role in treating addiction and depression. In a study published in the Journal of Medicinal Chemistry, MP-10 was found to be a potent and selective inhibitor of the dopamine transporter, which is a key protein involved in addiction and depression. The study also showed that MP-10 had a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction and depression.
Propiedades
IUPAC Name |
(3-hydroxy-3-phenylpyrrolidin-1-yl)-[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-27-19-10-6-5-9-16(19)17-13-18(23-22-17)20(25)24-12-11-21(26,14-24)15-7-3-2-4-8-15/h2-10,13,26H,11-12,14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCANYMMWCOVVNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCC(C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



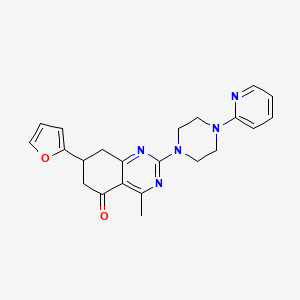
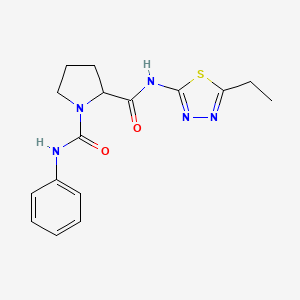
![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-methylbenzamide](/img/structure/B4418503.png)
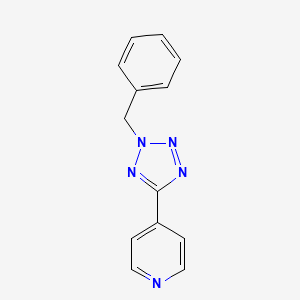
![methyl 4-[5-({[1-(hydroxymethyl)propyl]amino}methyl)-2-furyl]benzoate](/img/structure/B4418509.png)
![N-[2-(dimethylamino)ethyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B4418515.png)
![N-ethylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B4418532.png)
![methyl 6-(2-methylphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4418535.png)
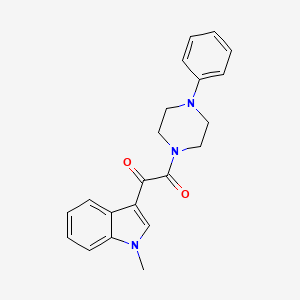
![N-[4-(acetylamino)phenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4418548.png)
![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)isonicotinamide](/img/structure/B4418552.png)
![1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418558.png)
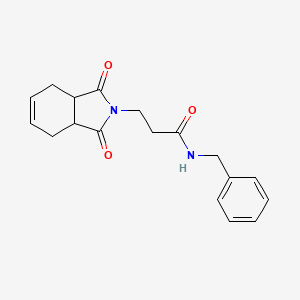
![ethyl [4-(3-methyl-1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B4418587.png)